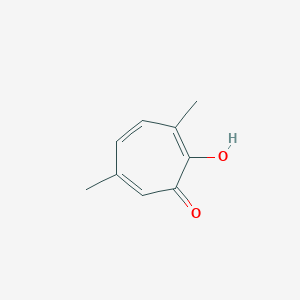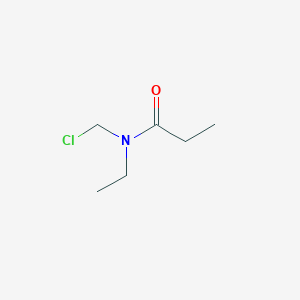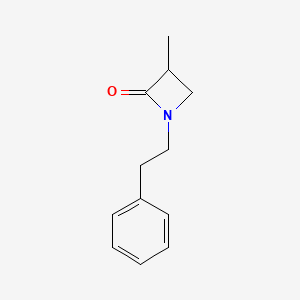
3-Methyl-1-(2-phenylethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-phenylethyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are significant in medicinal chemistry due to their presence in β-lactam antibiotics, such as penicillins and cephalosporins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenylethyl)azetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-(2-phenylethyl)amine with chloroacetyl chloride in the presence of a base like triethylamine can yield the desired azetidinone . Another method involves the use of molecular iodine as a catalyst under microwave irradiation, which has been shown to be effective for synthesizing various 2-azetidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2-phenylethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone ring to an azetidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced azetidine compounds, and various substituted azetidinones .
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-phenylethyl)azetidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-phenylethyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The azetidinone ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: A β-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporin: Another β-lactam antibiotic with a bicyclic structure containing an azetidinone ring.
Carbapenem: A class of β-lactam antibiotics with a broad spectrum of activity.
Uniqueness
3-Methyl-1-(2-phenylethyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other β-lactam antibiotics, it has a phenylethyl group that can enhance its binding affinity and specificity towards certain biological targets .
Propiedades
Número CAS |
883899-11-4 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-methyl-1-(2-phenylethyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-9-13(12(10)14)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Clave InChI |
IJUHCGDCWCZIPM-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C1=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


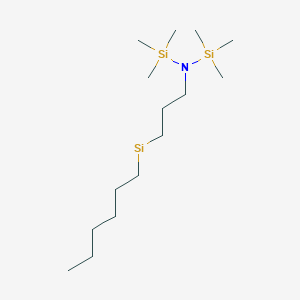
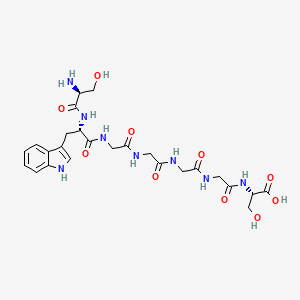
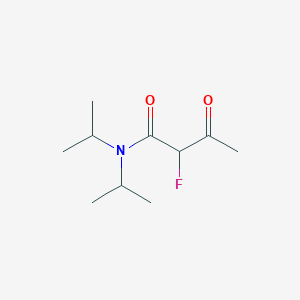

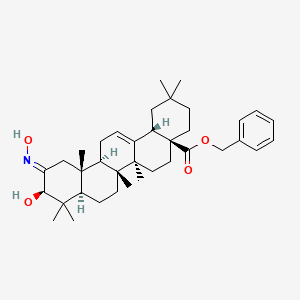
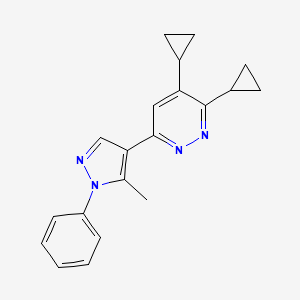

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
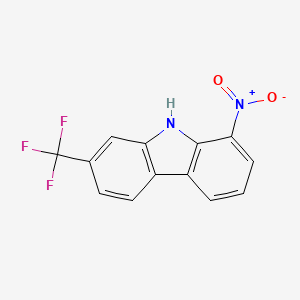
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
